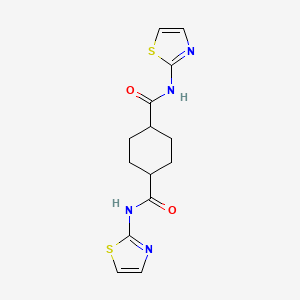
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide, also known as DTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTC is a heterocyclic compound that contains a thiazole ring and a cyclohexane ring, which makes it a unique compound with distinct properties.
作用機序
The mechanism of action of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been shown to have several biochemical and physiological effects on cells. It has been found to induce the accumulation of ubiquitinated proteins in cells, leading to an increase in the levels of reactive oxygen species (ROS). N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
実験室実験の利点と制限
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has several advantages as a research tool, including its high potency and selectivity for the proteasome. However, one of the limitations of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide is its low solubility in water, which can make it challenging to work with in lab experiments. Additionally, N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been found to have off-target effects on other cellular processes, which can complicate its use as a research tool.
将来の方向性
There are several future directions for the research of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide. One potential direction is the development of new derivatives of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide that have improved solubility and selectivity for the proteasome. Another direction is the investigation of the potential applications of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide in other fields, such as agriculture and environmental science. Finally, further studies are needed to elucidate the mechanism of action of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide and its potential applications in the treatment of other diseases besides cancer.
Conclusion
In conclusion, N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide is a unique compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, make it an important research tool. However, further studies are needed to fully understand the mechanism of action of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide and its potential applications in other fields.
合成法
The synthesis of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide can be achieved through several methods, including the reaction of 1,3-thiazol-2-amine with cyclohexanedicarboxylic acid, followed by the addition of thionyl chloride to form the final compound. Another method involves the reaction of 2-aminothiazole with cyclohexanedicarboxylic anhydride in the presence of a catalyst to yield N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide.
科学的研究の応用
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide is in the field of medicinal chemistry, where it has been shown to possess anticancer properties. N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis, which makes it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-N,4-N-bis(1,3-thiazol-2-yl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c19-11(17-13-15-5-7-21-13)9-1-2-10(4-3-9)12(20)18-14-16-6-8-22-14/h5-10H,1-4H2,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBXTJLSPBQZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(1,3-thiazol-2-yl)cyclohexane-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)